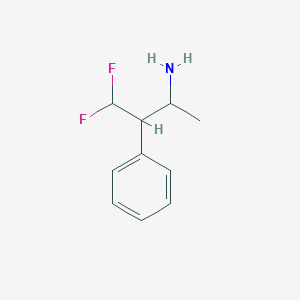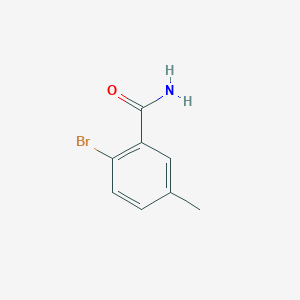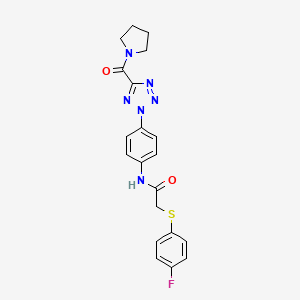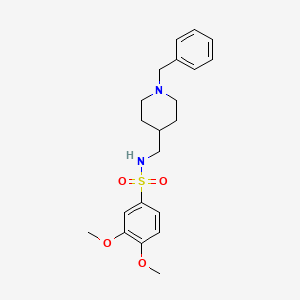![molecular formula C12H20O2Si B2466768 ((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic) CAS No. 1998128-14-5](/img/structure/B2466768.png)
((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic) is a chiral molecule, meaning it has non-superimposable mirror images. As a racemic mixture, it contains equal parts of its two enantiomers. This compound is known for its unique structural features, including a dioxolane ring fused with a benzene ring, along with a trimethylsilane group attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane typically involves several steps, including the formation of the dioxolane ring and subsequent attachment of the trimethylsilane group. Key reagents may include starting materials like benzoquinone and trimethylsilane, with catalysts and solvents facilitating the reactions under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. Methods may involve continuous flow reactions and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to transformations in the dioxolane ring or benzene ring.
Reduction: : Reduction reactions may target specific functional groups to alter the compound's properties.
Substitution: : Substitution reactions can modify the trimethylsilane group or other positions on the benzene ring.
Common Reagents and Conditions
Typical reagents used with this compound include oxidizing agents like chromium trioxide, reducing agents such as lithium aluminum hydride, and various solvents like dichloromethane and toluene. Conditions often involve specific temperatures and pH levels to control reaction pathways.
Major Products
Depending on the reactions, major products can range from modified versions of the original compound to completely new structures, depending on the reaction specifics.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology
Biologically, it can serve as a probe in studying enzyme interactions and as a model compound in chiral studies.
Medicine
Industry
Industrial uses may involve its incorporation into materials science and nanotechnology, leveraging its unique structural features.
作用机制
The mechanism by which ((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane exerts its effects is tied to its ability to interact with specific molecular targets. These interactions often involve forming non-covalent bonds with proteins or other macromolecules, influencing biochemical pathways.
相似化合物的比较
Compared to similar compounds, ((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane stands out due to its unique combination of a dioxolane ring fused with a benzene ring and a trimethylsilane group. Similar compounds might include derivatives with different substituents or those lacking the chiral centers.
List of Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol
Trimethylsilylbenzene
(3aR,7aS)-2,2-Dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-carboxylic acid
属性
IUPAC Name |
[(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxol-5-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-12(2)13-10-7-6-9(15(3,4)5)8-11(10)14-12/h6-8,10-11H,1-5H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUACXAZRVUGCJ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=CC2O1)[Si](C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=CC(=C[C@H]2O1)[Si](C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2466686.png)
![4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2466688.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2466689.png)
![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)

![3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2466694.png)



![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)



![1-Propanoyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2466707.png)
